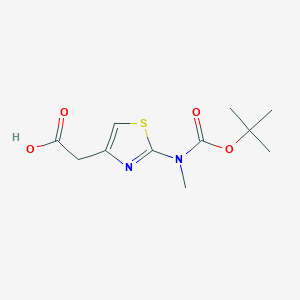

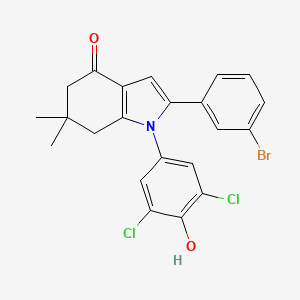

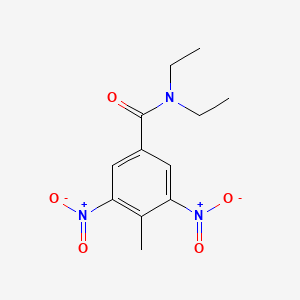

![molecular formula C13H14F3NO B2502012 N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2325237-16-7](/img/structure/B2502012.png)

N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the cyclopropyl amide family, which has shown promising results in various biological assays.

Scientific Research Applications

Synthetic Chemistry Methodologies

- Efficient Synthesis of Cyclopropanes : Research highlights the development of stereoselective synthesis techniques for functionalized cyclopropanes, a structural motif prevalent in numerous bioactive molecules. The cyclization of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide with butyllithium in THF-TMEDA leads to the production of new dianions, which can react with various electrophiles to yield cyclopropanes with high stereoselectivity (Tanaka, Minami, & Kaji, 1987).

- Cobalt-Catalyzed Cyclopropanation : A strategy for the preparation of cyclopropane-containing lead-like compounds, fragments, and building blocks utilizing cobalt-catalyzed cyclopropanation has been developed. This process enables the generation of diverse scaffolds suitable for drug discovery (Chawner, Cases-Thomas, & Bull, 2017).

Drug Metabolism and Pharmacokinetics

- Metabolism of Anti-Prostate Cancer Drugs : Studies have identified new metabolites of flutamide, a nonsteroidal antiandrogen used in prostate cancer treatment, including N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine, which is detected mostly as conjugates in urine. These findings contribute to understanding the drug's metabolic pathways and potential mechanisms of hepatotoxicity (Goda et al., 2006).

- Selective Androgen Receptor Modulators (SARMs) : Research on S-1, a potent SARM, explores its pharmacokinetics and metabolism in rats, highlighting its low clearance, moderate volume of distribution, and extensive metabolization. This work supports the development of SARMs for treating androgen-dependent diseases (Wu et al., 2006).

Quantum Chemical Studies

- Anti-Prostatic Carcinoma Drug Analysis : Quantum chemical studies on bicalutamide, an oral medication for prostate cancer, have been conducted to understand its steric energy and favorable conformation for blocking androgen receptors. These studies use ArgusLab software for visualization and energy evaluation (Otuokere & Amaku, 2015).

Radiosynthesis for Imaging

- Prostate Cancer Imaging : The development of carbon-11-labeled propanamide derivatives as SARM radioligands for positron emission tomography (PET) imaging of prostate cancer signifies advancements in targeting androgen receptors for diagnostic purposes (Gao et al., 2011).

Safety and Hazards

properties

IUPAC Name |

N-cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO/c14-13(15,16)10-4-1-9(2-5-10)3-8-12(18)17-11-6-7-11/h1-2,4-5,11H,3,6-8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIQRTJNSSZKGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CCC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

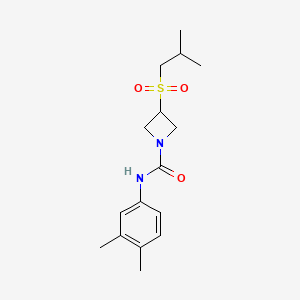

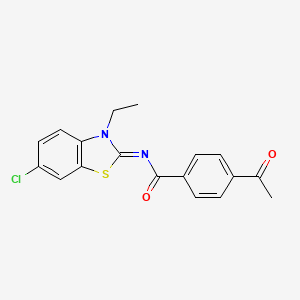

![5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2501935.png)

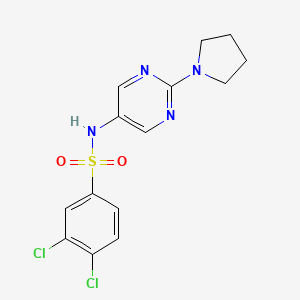

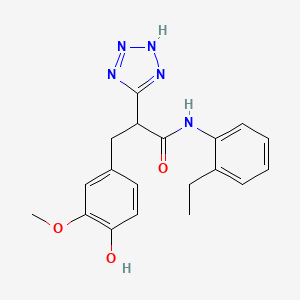

![2,6-Dibromoimidazo[1,2-a]pyridine](/img/structure/B2501945.png)

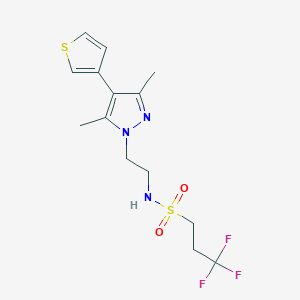

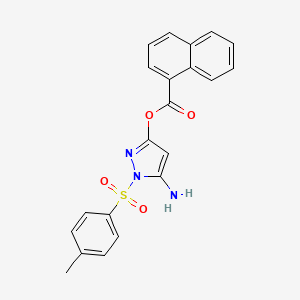

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2501949.png)